molecular formula C9H7NO2 B1619608 3-Cyanophenyl acetate CAS No. 55682-11-6

3-Cyanophenyl acetate

Cat. No. B1619608
CAS RN: 55682-11-6
M. Wt: 161.16 g/mol
InChI Key: HSNBGFVFXQYLMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyanophenyl acetate is an organic compound with the linear formula C9H7NO2 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals . It appears as a colorless or pale yellow solid .


Molecular Structure Analysis

The molecular structure of 3-Cyanophenyl acetate is represented by the linear formula C9H7NO2 . It has a molecular weight of 161.162 .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Heterocycles : 2-Cyanophenyl isothiocyanate, closely related to 3-cyanophenyl acetate, has been used in the synthesis of new polycondensed heterocycles, which are crucial in developing novel pharmaceuticals and materials (Calestani et al., 2001).
  • Development of Anticancer Agents : Derivatives of 2-(2-cyanophenyl)-N-phenylacetamide, analogous to 3-cyanophenyl acetate, have shown significant inhibitory activity against cancer cell lines, highlighting their potential in anticancer drug development (Konidena et al., 2018).
  • Chromatographic Studies : Cyanophenyl ethers, related to 3-cyanophenyl acetate, have been explored for their chromatographic properties, useful in analytical chemistry (Dhanesar & Poole, 1982).

Catalytic and Electrochemical Applications

  • Electrochemical Capacitor Materials : Derivatives of 3-(phenylthiophene), closely related to 3-cyanophenyl acetate, have been studied for their use in electrochemical capacitors, a crucial component in energy storage devices (Ferraris et al., 1998).
  • Green Chemistry in Pharmaceutical Research : Research on Suzuki coupling reactions, essential in pharmaceutical synthesis, has been conducted to develop greener methods, which may involve derivatives of phenyl acetate compounds (Costa et al., 2012).

Photocatalysis and Environmental Applications

  • Wastewater Treatment : Studies on photocatalytic degradation of pollutants like acetaminophen using composites relevant to 3-cyanophenyl acetate derivatives have been conducted, showcasing their potential in environmental remediation (Yanyan et al., 2017).
  • Corrosion Inhibition : Acrylamide derivatives related to 3-cyanophenyl acetate have been synthesized and studied for their efficacy as corrosion inhibitors, an essential aspect in material science and engineering (Abu-Rayyan et al., 2022).

properties

IUPAC Name

(3-cyanophenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c1-7(11)12-9-4-2-3-8(5-9)6-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSNBGFVFXQYLMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10303872
Record name 3-Cyanophenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10303872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyanophenyl acetate

CAS RN

55682-11-6
Record name NSC163145
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163145
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Cyanophenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10303872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-CYANOPHENYL ACETATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Cyanophenyl acetate
Reactant of Route 2
Reactant of Route 2
3-Cyanophenyl acetate
Reactant of Route 3
Reactant of Route 3
3-Cyanophenyl acetate
Reactant of Route 4
Reactant of Route 4
3-Cyanophenyl acetate
Reactant of Route 5
Reactant of Route 5
3-Cyanophenyl acetate
Reactant of Route 6
Reactant of Route 6
3-Cyanophenyl acetate

Citations

For This Compound
23
Citations
O Khersonsky, DS Tawfik - Biochemistry, 2005 - ACS Publications
… The same effect is observed with cyano substituents, the k cat of 3-cyanophenyl acetate (25) is 125 s - 1 , while the k cat of 4-cyanophenyl acetate (20) is 23 s - 1 . Because the pK a …
Number of citations: 520 0-pubs-acs-org.brum.beds.ac.uk
N Tokuriki, CJ Jackson, L Afriat-Jurnou… - Nature …, 2012 - nature.com
… ), 4-acetoxy benzaldehyde (7.66), 4-cyanophenyl acetate (7.95), 4-acetoxy acetophenone (8.05), 3-nitrophenyl acetate (8.39), 4-acetoxy methyl benzoate (8.47), 3-cyanophenyl acetate (…
Number of citations: 217 0-www-nature-com.brum.beds.ac.uk
T Hama, S Ge, JF Hartwig - The Journal of organic chemistry, 2013 - ACS Publications
The intermolecular α-arylation of esters by palladium-catalyzed coupling of aryl bromides with zinc enolates of esters is reported. Reactions of three different types of zinc enolates have …
Number of citations: 85 0-pubs-acs-org.brum.beds.ac.uk
A Pérez-Garrido, AM Helguera, AA Guillén… - Bioorganic & medicinal …, 2009 - Elsevier
This paper reports a QSAR study for predicting the complexation of a large and heterogeneous variety of substances (233 organic compounds) with β-cyclodextrins (β-CDs). Several …
DH Kim, YS Yang, WB Jakoby - Protein Expression and Purification, 1990 - Elsevier
An effort to identify the major general esterases of rat liver cytosol that are insensitive to the serine esterase inhibitor paraoxon (diethyl 4-nitrophenyl phosphate) has led to the isolation …
B Song, F Rudolphi, T Himmler… - Advanced Synthesis & …, 2011 - Wiley Online Library
A new palladium‐based system was developed that catalyzes the coupling of aryl halides with diethyl malonates in the presence of mild bases. In the course of the reaction, the …
Q Xu, C Wei, R Liu, S Gu, J Xu - Chemometrics and Intelligent Laboratory …, 2015 - Elsevier
… 47) and 3-cyanophenyl acetate (No. 115), although their h values are lower than the warning value (h < h*). Additionally, the majority of the samples within the AD were calculated …
SMQ Gould, DS Tawfik - Biochemistry, 2005 - ACS Publications
A promiscuous activity of an existing enzyme can confer an evolutionary advantage by providing an immediate response to a new selection pressure and a starting point for the …
Number of citations: 114 0-pubs-acs-org.brum.beds.ac.uk
JC Hogan - 1990 - search.proquest.com
The mechanism of aminolysis of aryl acetates carried out in chlorobenzene involves rate-determining breakdown of the tetrahedral adduct formed by the nucleophilic attack of an amine …
P Sang, JW Zou, DM Dai, GX Hu, YJ Jiang - Chemometrics and Intelligent …, 2013 - Elsevier
A quantitative structure–property relationship (QSPR) study was performed for predicting the complexation of structurally diverse compounds with β-cyclodextrin (β-CD). Six statistical …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.